
5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the 2-Methylbutyl Group: The 2-methylbutyl group can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Products may include 5-formyl-2-(2-methylbutyl)pyridazin-3(2H)-one or 5-carboxy-2-(2-methylbutyl)pyridazin-3(2H)-one.
Reduction: Products may include 5-methoxy-2-(2-methylbutyl)dihydropyridazin-3(2H)-one.
Substitution: Products will vary depending on the nucleophile used, resulting in compounds such as 5-amino-2-(2-methylbutyl)pyridazin-3(2H)-one.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one has a range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways will depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
- 5-Methoxy-2-(2-methylpropyl)pyridazin-3(2H)-one
- 5-Methoxy-2-(2-ethylbutyl)pyridazin-3(2H)-one
- 5-Methoxy-2-(2-methylpentyl)pyridazin-3(2H)-one
Comparison:
- Structural Differences: The primary differences lie in the alkyl group attached to the 2-position of the pyridazine ring. These variations can influence the compound’s physical and chemical properties.
- Chemical Properties: Differences in the alkyl group can affect solubility, boiling point, and reactivity.
- Biological Activity: The specific biological activity may vary depending on the alkyl group, influencing the compound’s potential applications in medicine and industry.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5-methoxy-2-(2-methylbutyl)pyridazin-3-one |
InChI |
InChI=1S/C10H16N2O2/c1-4-8(2)7-12-10(13)5-9(14-3)6-11-12/h5-6,8H,4,7H2,1-3H3 |
InChI-Schlüssel |
YQJZCKHJEGIYDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN1C(=O)C=C(C=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
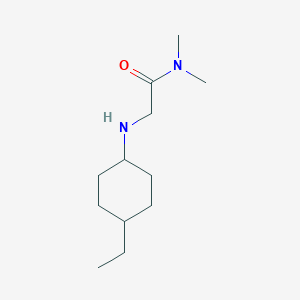


![5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol](/img/structure/B13007325.png)

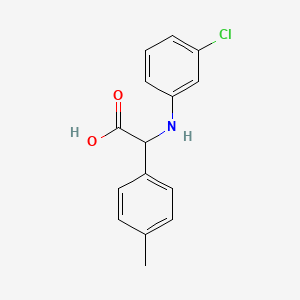
![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
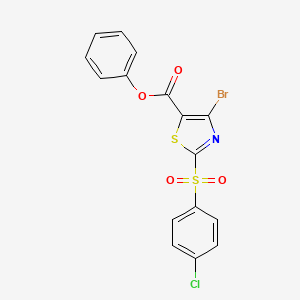
![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
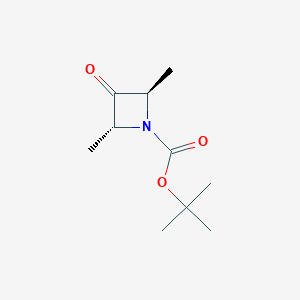

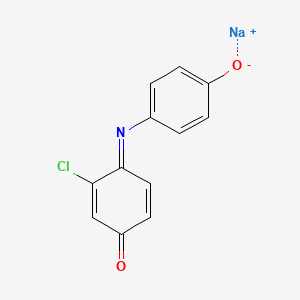
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
